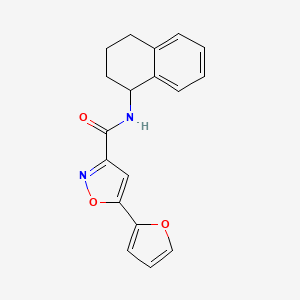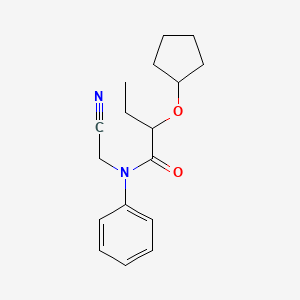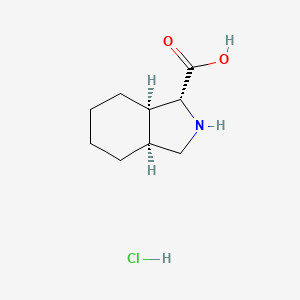
(1R,3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of octahydro-1H-isoindole derivatives, characterized by a saturated heterocyclic backbone that includes both nitrogen and multiple chiral centers. This structural motif is found in various bioactive molecules and intermediates used in the synthesis of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of related octahydro-1H-isoindole compounds involves multi-step organic reactions, starting from simpler precursors. For instance, Nadirova et al. (2019) described the formation of isoindole-7-carboxylic acids through reactions involving furfurylamines and maleic anhydride, showcasing a method that might be adapted for the synthesis of the target compound (Nadirova et al., 2019).
Molecular Structure Analysis
The structure of octahydro-1H-isoindole derivatives typically features non-planar rings with chair or envelope conformations, as detailed by Shang et al. (2012), who investigated the crystal structure of a similar compound, revealing the importance of torsion angles and ring conformations in defining the molecule's 3D shape (Shang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
- The compound exhibits distinct structural features, with the octahydro-1H-isoindole ring not being planar and displaying a chair and envelope conformation in different parts of the molecule (Shang et al., 2012).
Synthesis and Structural Studies
- It has been involved in the synthesis of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids and further transformations, showing its utility in organic synthesis and structural analysis through X-ray crystallography (Nadirova et al., 2019).
Novel Synthesis Applications
- Used as a building block in the preparation of new sugar amino acids, demonstrating its versatility in organic synthesis and potential applications in developing peptidomimetics (Defant et al., 2011).
Analytical Method Development
- Key in the development of analytical methods for quantifying isomers in pharmaceutical synthesis, highlighting its role in quality control and process optimization (Vali et al., 2012).
Gamma-Aminobutyric Acid (GABA) Analogue Development
- Served as a basis for developing a conformationally restricted γ-aminobutyric acid (GABA) analogue, illustrating its potential in neuroscience and pharmacology research (Melnykov et al., 2018).
Intramolecular Reactions and Chemical Transformations
- Involved in studies exploring intramolecular Diels-Alder reactions, showcasing its reactivity and utility in complex organic transformations (Widmer et al., 1978).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXSOTUXVGZMF-QTPPMTSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CNC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CN[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

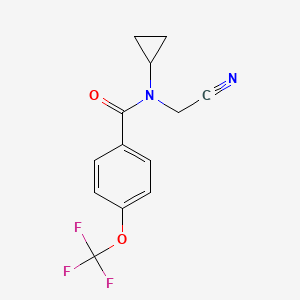
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)


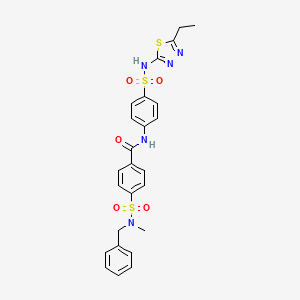
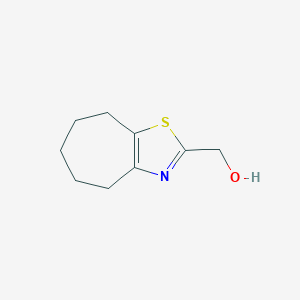
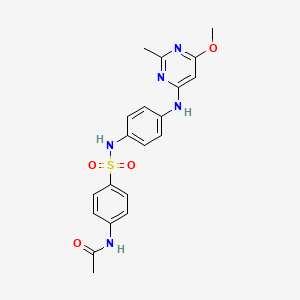
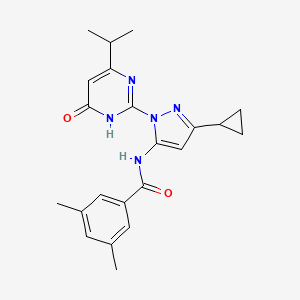
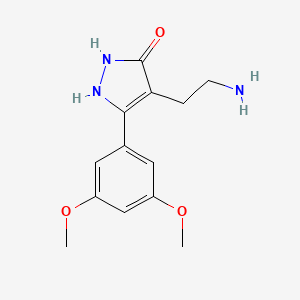
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
